molecular formula C10H20N2 B13942526 2,6-Diazaspiro[3.4]octane, 6-(2-methylpropyl)-

2,6-Diazaspiro[3.4]octane, 6-(2-methylpropyl)-

Cat. No.: B13942526
M. Wt: 168.28 g/mol
InChI Key: WBGNBCDKAQWCRV-UHFFFAOYSA-N
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Description

2,6-Diazaspiro[3.4]octane, 6-(2-methylpropyl)- is a chemical compound with a unique spirocyclic structure. This compound is characterized by a spiro linkage between a diazaspiro octane core and a 2-methylpropyl group. The spirocyclic structure imparts unique chemical and physical properties, making it an interesting subject for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Diazaspiro[3.4]octane, 6-(2-methylpropyl)- typically involves the formation of the spirocyclic core followed by the introduction of the 2-methylpropyl group. One common method involves the reaction of a suitable diamine with a cyclic ketone under acidic conditions to form the spirocyclic core. Subsequent alkylation with 2-methylpropyl halide introduces the desired substituent.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, yield, and cost-effectiveness. Continuous flow reactors and catalytic processes may be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

2,6-Diazaspiro[3.4]octane, 6-(2-methylpropyl)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.

    Reduction: Reduction reactions can convert the compound into more reduced forms, potentially altering its chemical properties.

    Substitution: The spirocyclic core and the 2-methylpropyl group can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

2,6-Diazaspiro[3.4]octane, 6-(2-methylpropyl)- has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,6-Diazaspiro[3.4]octane, 6-(2-methylpropyl)- involves its interaction with specific molecular targets and pathways. For example, its antitubercular activity is believed to result from the reduction of the nitrofuran moiety by bacterial enzymes, generating reactive intermediates that are lethal to the bacteria . The compound’s structure allows it to interact with various biological targets, potentially leading to diverse therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-Diazaspiro[3.4]octane, 6-(2-methylpropyl)- is unique due to the presence of the 2-methylpropyl group, which imparts distinct chemical and biological properties. This substitution can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C10H20N2

Molecular Weight

168.28 g/mol

IUPAC Name

6-(2-methylpropyl)-2,6-diazaspiro[3.4]octane

InChI

InChI=1S/C10H20N2/c1-9(2)5-12-4-3-10(8-12)6-11-7-10/h9,11H,3-8H2,1-2H3

InChI Key

WBGNBCDKAQWCRV-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1CCC2(C1)CNC2

Origin of Product

United States

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